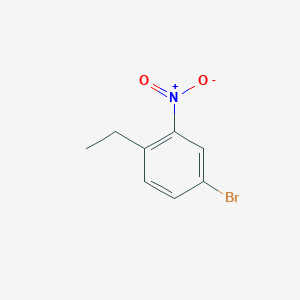

4-Bromo-1-ethyl-2-nitrobenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related bromo- and nitro-substituted benzene compounds is well-documented. For instance, 1-bromo-4-nitrobenzene can be electrochemically reduced at zinc electrodes in an ionic liquid to form arylzinc compounds, which can further react with carbon dioxide . Additionally, 1,4-bis(bromomethyl)-2-fluorobenzene is synthesized from p-xylene through a multi-step process involving nitration, reduction, diazotization, and bromination . These methods could potentially be adapted for the synthesis of 4-Bromo-1-ethyl-2-nitrobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nickel dibromide complexes derived from related compounds has been determined by single-crystal X-ray diffraction, revealing a distorted-pyramidal geometry at nickel . While this does not directly describe 4-Bromo-1-ethyl-2-nitrobenzene, it suggests that X-ray diffraction could be used to determine its molecular structure, which is likely to feature a planar benzene ring with substituents affecting its electron density and steric profile.

Chemical Reactions Analysis

The chemical reactivity of bromo- and nitro-substituted benzenes includes electrosynthetic routes to other compounds. For example, the electrochemical reduction of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes can yield 1-nitro-2-vinylbenzene and 1H-indole . Similarly, 4-Bromo-1-ethyl-2-nitrobenzene could undergo reductive dehalogenation or coupling reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and nitro-substituted benzenes are influenced by their functional groups. For instance, the presence of a nitro group typically increases the compound's reactivity towards reduction . The bromo substituent is often involved in nucleophilic substitution reactions or in the formation of organometallic compounds . The physical properties such as melting point, boiling point, and solubility of 4-Bromo-1-ethyl-2-nitrobenzene would be expected to be intermediate between those of the related compounds discussed in the papers.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

4-Bromo-1-ethyl-2-nitrobenzene serves as an intermediate in various chemical syntheses. It is involved in the preparation of various compounds, such as 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in dofetilide, a medication for treating arrhythmia (Zhai Guang-xin, 2006). Another study demonstrated the ultrasound-assisted preparation of 1-butoxy-4-nitrobenzene using 4-nitrophenol and n-butyl bromide (K. Harikumar & V. Rajendran, 2014).

Reaction Mechanisms and Kinetics

The behavior of 4-Bromo-1-ethyl-2-nitrobenzene in OH−-induced elimination reactions forming 1-nitro-4-vinylbenzene in DMSO/H2O or CH3CN/H2O mixtures was investigated, revealing insights into reaction mechanisms and kinetics (S. Alunni, R. Melis, & Laura Ottavi, 2006).

Electrochemical Studies

Electrochemical studies showed that radical anions of 1-bromo-4-nitrobenzene are reactive in ionic liquids, differing significantly from behavior in conventional solvents, suggesting ionic solvents promote the reactivity of the radical anion (S. Ernst et al., 2013). Another study on the electrochemical reduction of p-bromo-nitrobenzene in acetonitrile solution revealed insights into the reaction mechanism using a platinum channel electrode (R. Compton & R. Dryfe, 1994).

Material Science Applications

In material science, 4-Bromo-1-ethyl-2-nitrobenzene has been used in the development of polymer solar cells. A study demonstrated its role in the formation of charge transfer complexes, significantly improving the electron transfer process in polymer solar cells (G. Fu et al., 2015).

Wirkmechanismus

Target of Action

The primary target of 4-Bromo-1-ethyl-2-nitrobenzene is the benzene ring in organic compounds. The benzene ring is a key structural component in many organic molecules, and its reactivity plays a crucial role in the synthesis of numerous chemical compounds .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution. This is a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction is a fundamental pathway in organic chemistry. It allows for the introduction of various functional groups onto the benzene ring, which can significantly alter the properties of the original molecule. The downstream effects of these reactions can be diverse, depending on the specific functional groups introduced .

Result of Action

The result of the action of 4-Bromo-1-ethyl-2-nitrobenzene is the formation of a new compound with a bromine and a nitro group attached to the benzene ring. This can significantly alter the chemical properties of the original molecule, potentially leading to changes in its reactivity, polarity, and other characteristics .

Action Environment

The action of 4-Bromo-1-ethyl-2-nitrobenzene can be influenced by various environmental factors. For instance, the reaction rate can be affected by temperature, solvent, and the presence of catalysts. Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability .

Eigenschaften

IUPAC Name |

4-bromo-1-ethyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEUEACCUDZRPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428795 | |

| Record name | 4-bromo-1-ethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10342-66-2 | |

| Record name | 4-Bromo-1-ethyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10342-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-1-ethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.